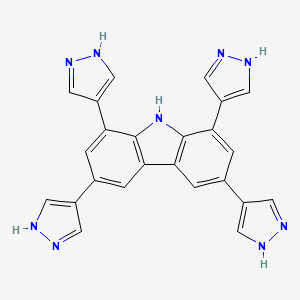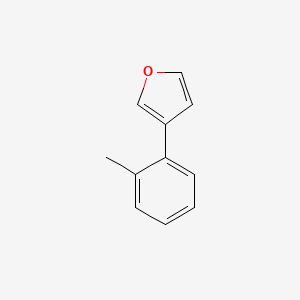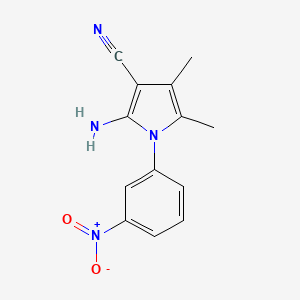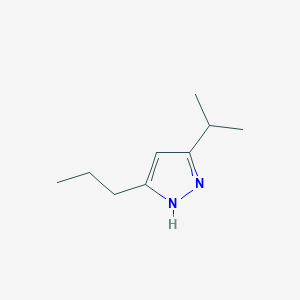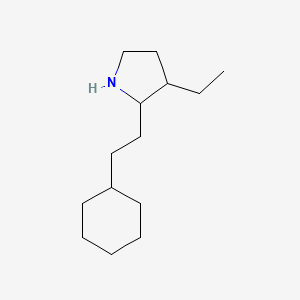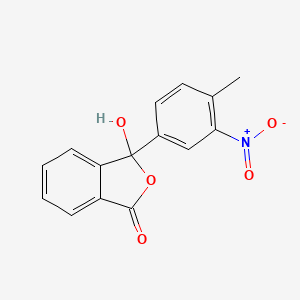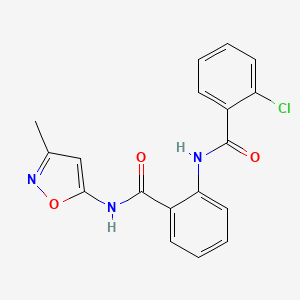
2-chloro-N-(2-((3-methylisoxazol-5-yl)carbamoyl)phenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(2-((3-methylisoxazol-5-yl)carbamoyl)phenyl)benzamide is a complex organic compound that features a benzamide core substituted with a 2-chloro group and a 3-methylisoxazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-((3-methylisoxazol-5-yl)carbamoyl)phenyl)benzamide typically involves multiple steps, starting with the preparation of the isoxazole ring. One common method is the [2+3] cycloaddition reaction of nitrile oxides with olefins, which is regioselective and leads to the formation of the isoxazole ring
Industrial Production Methods
Industrial production of this compound may involve the use of metal-free synthetic routes to minimize costs and environmental impact. These methods often employ catalysts such as Cu(I) or Ru(II) for the cycloaddition reactions, although alternative metal-free routes are being explored to address issues related to toxicity and waste generation .
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-N-(2-((3-methylisoxazol-5-yl)carbamoyl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the 2-chloro position, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
2-chloro-N-(2-((3-methylisoxazol-5-yl)carbamoyl)phenyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-chloro-N-(2-((3-methylisoxazol-5-yl)carbamoyl)phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .
Comparación Con Compuestos Similares
Similar Compounds
2-chloro-N-(3-methylisoxazol-5-yl)propanamide: Shares the isoxazole moiety but differs in the benzamide core.
3-methylisoxazole derivatives: Various derivatives with different substituents on the isoxazole ring.
Uniqueness
2-chloro-N-(2-((3-methylisoxazol-5-yl)carbamoyl)phenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
90059-32-8 |
|---|---|
Fórmula molecular |
C18H14ClN3O3 |
Peso molecular |
355.8 g/mol |
Nombre IUPAC |
2-[(2-chlorobenzoyl)amino]-N-(3-methyl-1,2-oxazol-5-yl)benzamide |
InChI |
InChI=1S/C18H14ClN3O3/c1-11-10-16(25-22-11)21-18(24)13-7-3-5-9-15(13)20-17(23)12-6-2-4-8-14(12)19/h2-10H,1H3,(H,20,23)(H,21,24) |
Clave InChI |
FPVWMDQCOVTCPQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NOC(=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


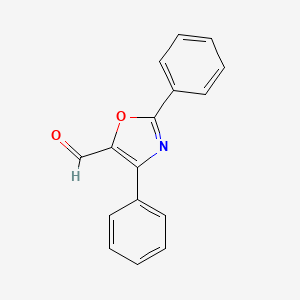
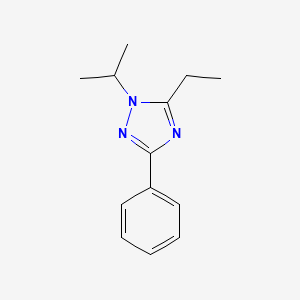
![2-(Chloromethyl)-6-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B15209021.png)
![1,2,3,4,6,7,9-Heptamethyldibenzo[b,d]furan](/img/structure/B15209022.png)
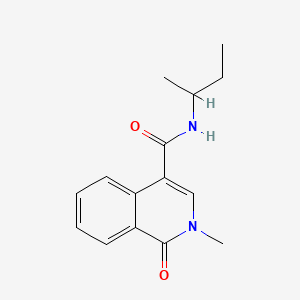

![4-[(3,7-Dichloroquinoline-8-carbonyl)amino]butanoic acid](/img/structure/B15209043.png)
